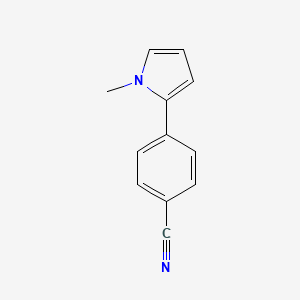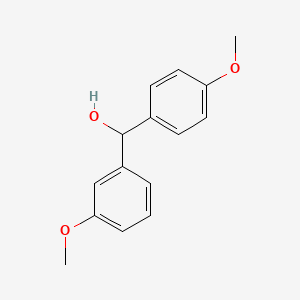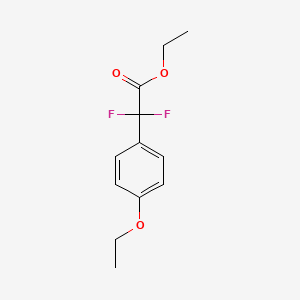
10-(3-Bromopropyl)acridin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3-Bromopropyl)acridin-9(10H)-one: is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a bromopropyl group attached to the acridine core, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-(3-Bromopropyl)acridin-9(10H)-one typically involves the reaction of acridin-9(10H)-one with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromopropyl group in 10-(3-Bromopropyl)acridin-9(10H)-one can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation Reactions: The acridine core can be oxidized under specific conditions to form acridine N-oxides, which may exhibit different chemical and biological properties.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbonyl group, to form corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Acridine N-oxides.
Reduction Products: Corresponding alcohols.
Applications De Recherche Scientifique
Chemistry: 10-(3-Bromopropyl)acridin-9(10H)-one is used as an intermediate in the synthesis of various acridine derivatives
Biology: The compound is investigated for its potential as an anticancer agent. Acridine derivatives have shown promise in inhibiting the growth of cancer cells by intercalating into DNA and disrupting essential biological processes.
Medicine: Research is ongoing to explore the use of this compound and its derivatives as therapeutic agents for treating neurodegenerative diseases, such as Alzheimer’s disease, due to their ability to inhibit acetylcholinesterase.
Industry: In the industrial sector, the compound is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 10-(3-Bromopropyl)acridin-9(10H)-one primarily involves its interaction with biological macromolecules, such as DNA and enzymes. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of their function. The acridine core can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity.
Comparaison Avec Des Composés Similaires
Acridin-9(10H)-one: The parent compound without the bromopropyl group.
9-(Bromomethyl)acridine: A similar compound with a bromomethyl group instead of a bromopropyl group.
Acridine N-oxides: Oxidized derivatives of acridine.
Comparison:
10-(3-Bromopropyl)acridin-9(10H)-one: is unique due to the presence of the bromopropyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets.
Acridin-9(10H)-one: lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.
9-(Bromomethyl)acridine: has a shorter alkyl chain, which may affect its ability to interact with biological macromolecules compared to the longer bromopropyl chain.
Acridine N-oxides: exhibit different chemical properties due to the presence of the N-oxide functional group, which can influence their biological activity and reactivity.
Propriétés
Formule moléculaire |
C16H14BrNO |
|---|---|
Poids moléculaire |
316.19 g/mol |
Nom IUPAC |
10-(3-bromopropyl)acridin-9-one |
InChI |
InChI=1S/C16H14BrNO/c17-10-5-11-18-14-8-3-1-6-12(14)16(19)13-7-2-4-9-15(13)18/h1-4,6-9H,5,10-11H2 |
Clé InChI |
HVDOYZIMGYFTSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


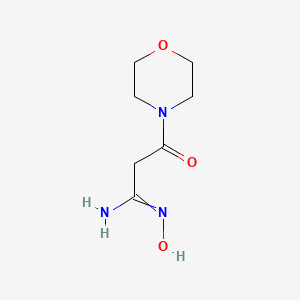
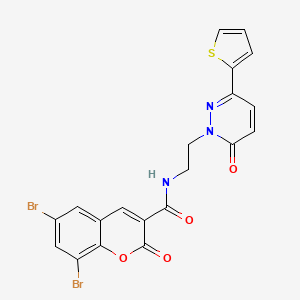
![{2-[1-(1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}acetic acid](/img/structure/B14125050.png)
![N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B14125057.png)
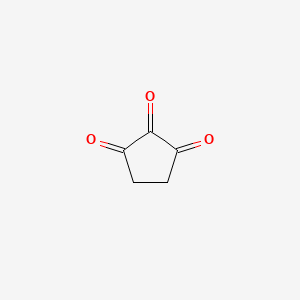
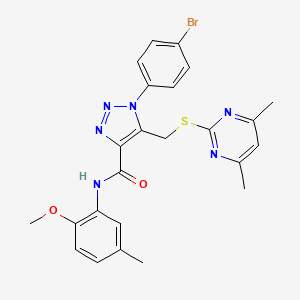
![N-(4-acetylphenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125092.png)
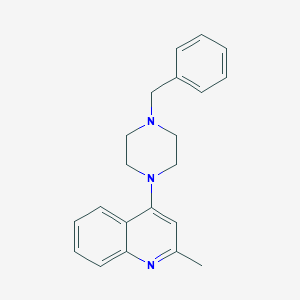
![methyl naphthalen-2-yl{[3-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl]amino}acetate](/img/structure/B14125104.png)

